Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate
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Overview
Description
Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate is a complex organic compound known for its significant role in various scientific research fields, including chemistry, biology, and medicine. This compound is a member of the pyranochromene family and possesses unique structural features that contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate typically involves multi-step organic synthesis. Key steps may include:
Construction of the pyranochromene core.
Introduction of the hydroxy and keto functional groups.
Final methylation and esterification steps.
Each synthetic route can vary depending on the desired yields and purity levels, with common reagents including aldehydes, ketones, and organic catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate can undergo various types of chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: : Hydrogenation of keto groups to alcohols.
Substitution: : Replacement of functional groups with different atoms or molecules.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and acids or bases for substitution reactions. Reaction conditions, like temperature and solvent choice, are crucial for achieving desired outcomes.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diketone products, while reduction could produce diols.
Scientific Research Applications
Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate is widely used in scientific research due to its versatile properties. In chemistry, it serves as a building block for more complex molecules. In biology, it is studied for its potential bioactive effects, including antioxidant and anti-inflammatory properties. In medicine, it is investigated for its possible therapeutic applications, such as in the treatment of certain diseases. Industrially, it finds use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its antioxidant activity may involve scavenging free radicals and modulating oxidative stress pathways. The precise mechanisms depend on the biological context and target molecules involved.
Comparison with Similar Compounds
Comparing Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate to other similar compounds highlights its uniqueness Compounds with similar structures, such as flavonoids and coumarins, may share some chemical properties but differ in bioactivity and specific applications
In the world of organic compounds, this one stands out like a rare gem—complex, multifaceted, and with a plethora of applications waiting to be explored. Keep an eye on it; who knows what new discoveries are just around the corner?
Properties
IUPAC Name |
methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-7-8-14(11-16(24)27-6)17-21-15(9-10-23(4,5)29-21)20(26)18-19(25)12(2)13(3)28-22(17)18/h9-10,12-14,26H,7-8,11H2,1-6H3/t12-,13-,14?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIQSGWDOULBFU-ZFXTZCCVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OC)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC(=O)OC)C1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)C)C)O)C=CC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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